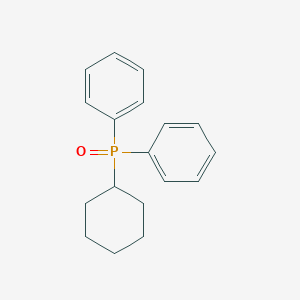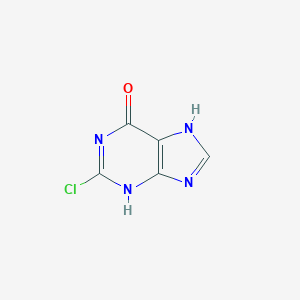![molecular formula C13H12O8 B081005 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione CAS No. 13280-64-3](/img/structure/B81005.png)
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney.
Mechanism Of Action
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to increased excretion of these ions, as well as water, which results in diuresis and a reduction in blood volume and blood pressure.
Biochemical And Physiological Effects
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several biochemical and physiological effects, including the reduction of blood pressure, the removal of excess fluid from the body, and the reduction of edema. It also has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several advantages for use in lab experiments, including its potency and specificity as a diuretic, as well as its well-established mechanism of action. However, it also has some limitations, such as potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, including investigating its effects on other physiological systems beyond the kidney, such as the cardiovascular system and the immune system. Additionally, further studies could explore the potential for 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione to be used in combination with other drugs for the treatment of various diseases and conditions. Finally, research could focus on developing new formulations of 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione that are more effective and have fewer side effects.
Synthesis Methods
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl ester of glycine to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione.
Scientific Research Applications
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is widely used in scientific research for studying the mechanisms of diuretic action and the regulation of electrolyte balance in the body. It has also been used in studies investigating the effects of diuretics on blood pressure and cardiovascular disease.
properties
CAS RN |
13280-64-3 |
|---|---|
Product Name |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
Molecular Formula |
C13H12O8 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
InChI |
InChI=1S/C13H12O8/c1-4(14)9-12(2,18)8-7(10(16)20-11(8)17)5-3-6(15)21-13(5,9)19/h8-9,18-19H,3H2,1-2H3 |
InChI Key |
MXHXGNZUVJIBGO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
Canonical SMILES |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
synonyms |
2-Cyclohexene-1,2-dicarboxylic anhydride, 5-acetyl-3- (carboxymethyl)- 4,4,6-trihydroxy-6-methyl-, .gamma.-lactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



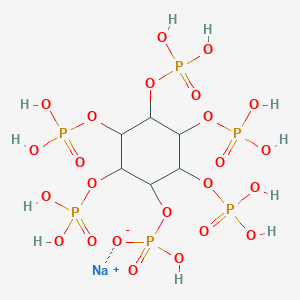
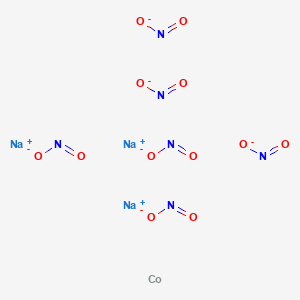
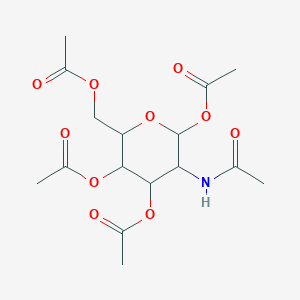
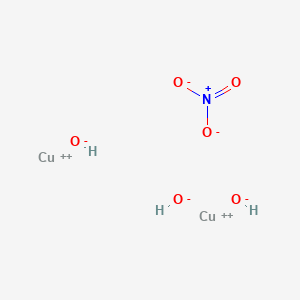
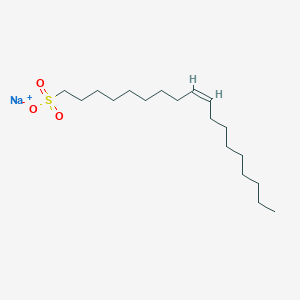
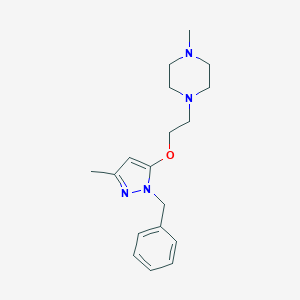
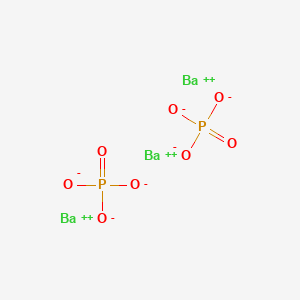
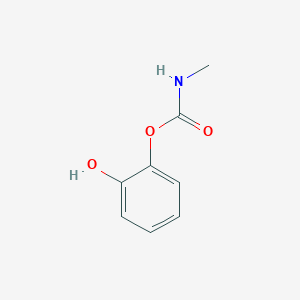
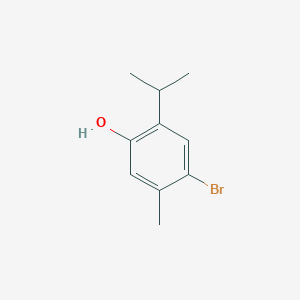

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
